8-Aminoisoquinoline-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

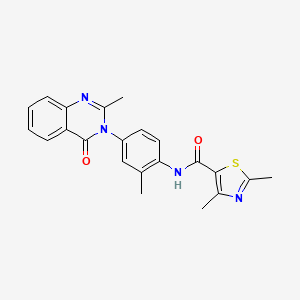

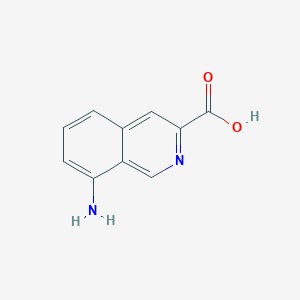

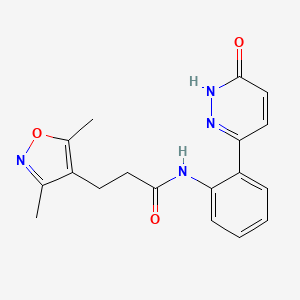

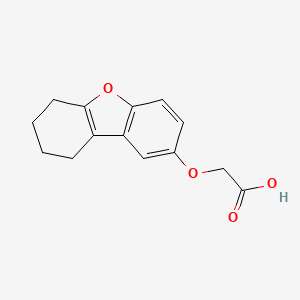

“8-Aminoisoquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C10H8N2O2 . It has a molecular weight of 188.19 g/mol . This compound is a versatile chemical compound used in various scientific research applications.

Synthesis Analysis

While specific synthesis methods for “8-Aminoisoquinoline-3-carboxylic acid” were not found, there are related studies on the synthesis of similar compounds. For instance, a study on the synthesis of 8-aminoquinoline-1,2,3-triazole hybrid derivatives as potential antimicrobial agents . Another study discusses the direct synthesis of amides from carboxylic acids and amines using B (OCH2CF3)3 .

Molecular Structure Analysis

The InChI code for “8-Aminoisoquinoline-3-carboxylic acid” is 1S/C10H8N2O2/c11-8-3-1-2-6-4-9 (10 (13)14)12-5-7 (6)8/h1-5H,11H2, (H,13,14) . The Canonical SMILES is C1=CC2=CC (=NC=C2C (=C1)N)C (=O)O .

Physical And Chemical Properties Analysis

“8-Aminoisoquinoline-3-carboxylic acid” has a molecular weight of 188.18 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass are 188.058577502 g/mol .

Aplicaciones Científicas De Investigación

Use in Synthetic Organic Chemistry

8-Aminoisoquinoline-3-carboxylic acid is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It’s used in various synthesis protocols, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These classical synthesis protocols are used for the construction of the principal quinoline scaffold .

Biological and Pharmaceutical Applications

Quinoline and its analogues, including 8-Aminoisoquinoline-3-carboxylic acid, have been reported to have potential biological and pharmaceutical activities . These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Antibacterial Activity

8-Aminoisoquinoline-3-carboxylic acid, also known as isoquinoline-3-carboxylic acid (IQ3CA), has demonstrated significant antibacterial activity against various plant bacteria . In a study, IQ3CA showed antibacterial activity against Ralstonia solanacearum (Rs), Acidovorax citrulli (Ac), X. oryzae pv. oryzicola (Xoc), X. campestris pv. campestris (Xcc), P. carotovorum subsp. carotovorum (Pcc), and X. fragariae (Xf), with EC50 values ranging from 8.38 to 17.35 μg/mL . The study also revealed that IQ3CA holds promise as a lead compound with antibacterial properties against plant diseases .

Antimicrobial Activity

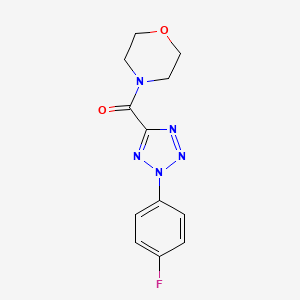

A library of 20 novel quinoline-1,2,3-triazole hybrid compounds were synthesized starting from 8-aminoquinoline to discover new pharmacophores exhibiting antimicrobial activities . The compound 9a was found as the most potent against Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Enterococcus faecalis, Staphylococcus aureus, Streptococcus pneumoniae, Bacillus subtilis, Candida albicans and Candida parapsilosis strains . These results suggest that triazole linked quinoline compounds demonstrate promising antimicrobial activities against Gram (+) and Gram (−) bacterial and fungi strains .

Safety And Hazards

Direcciones Futuras

“8-Aminoisoquinoline-3-carboxylic acid” is a versatile chemical compound used in various scientific research applications. Compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

Propiedades

IUPAC Name |

8-aminoisoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-8-3-1-2-6-4-9(10(13)14)12-5-7(6)8/h1-5H,11H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYGGQCDDRXJQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC=C2C(=C1)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Aminoisoquinoline-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2629801.png)

![4-[(4-fluorophenyl)methyl]-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2629805.png)

![N-[3-(1H-imidazol-1-yl)propyl]-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2629806.png)

![4-fluoro-3-(1H-1,2,3,4-tetrazol-5-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2629809.png)

![N-(2-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2629814.png)

![4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2629819.png)